![molecular formula C30H35FN2O3 B1677374 Mobenzoxamine CAS No. 65329-79-5](/img/structure/B1677374.png)
Mobenzoxamine
Overview
Description
Mobenzoxamine is a gastro-intestinal function modulator that enhances gastric emptying . In preclinical models, the clathrate compound of mobenzoxamine with beta-cyclodextrin showed a clear amelioration of the delayed gastric emptying induced by Barium chloride .
Molecular Structure Analysis
Mobenzoxamine has a molecular formula of C30H35FN2O3 and a molecular weight of 490.6089 . The exact mass is 490.26 .Scientific Research Applications
1. Potential in Parkinson's Disease Treatment
Mobenzoxamine has been studied for its potential use in treating Parkinson's disease. Research indicates that compounds similar to mobenzoxamine, such as idazoxan, an α2-adrenoceptor antagonist, can improve l-dopa-induced dyskinesias in Parkinson's disease models. This suggests that mobenzoxamine may have similar therapeutic effects in managing Parkinson's disease symptoms and complications (Grondin et al., 2000).
2. Application in Stem Cell Mobilization
In the context of stem cell research, mobenzoxamine-related compounds like plerixafor, a CXCR4 chemokine receptor antagonist, have been used effectively in stem cell mobilization for patients with lymphoma or multiple myeloma. This indicates that mobenzoxamine or similar compounds could have applications in stem cell mobilization, potentially enhancing treatment outcomes for these conditions (Keating, 2011).
3. Role in Neuropharmacology
The neuropharmacological effects of mobenzoxamine-like compounds, particularly in terms of their interactions with neurotransmitter systems, have been explored. This includes the examination of glutamate-modulating drugs in the treatment of neuropsychiatric disorders such as obsessive-compulsive disorder (OCD), indicating potential applications of mobenzoxamine in the field of neuropharmacology (Grados et al., 2013).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[2-[(4-methoxyphenyl)-phenylmethoxy]ethyl]piperazin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35FN2O3/c1-35-28-15-11-26(12-16-28)30(25-6-3-2-4-7-25)36-23-22-33-20-18-32(19-21-33)17-5-8-29(34)24-9-13-27(31)14-10-24/h2-4,6-7,9-16,30H,5,8,17-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNYDADZMXPPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867136 | |
Record name | 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mobenzoxamine | |
CAS RN |
65329-79-5 | |
Record name | Mobenzoxamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065329795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOBENZOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH0033A74X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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